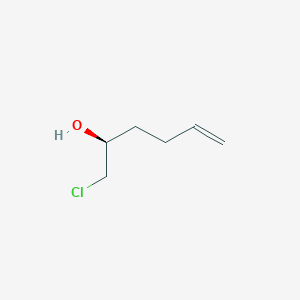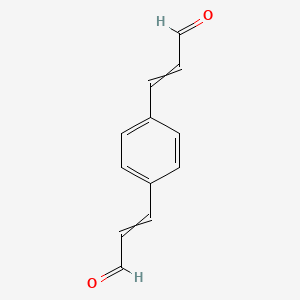
N,N',N''-Tris(3-pyridinyl)phosphoric triamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’'-Tris(3-pyridinyl)phosphoric triamide: is a chemical compound with the molecular formula C15H15N6OP It is known for its unique structure, which includes three pyridine rings attached to a phosphoric triamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tris(3-pyridinyl)phosphoric triamide typically involves the reaction of phosphorus oxychloride with 3-aminopyridine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
POCl3+3C5H4NH2→(C5H4N)3PO+3HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’,N’'-Tris(3-pyridinyl)phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Substitution: The pyridine rings can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base to facilitate the reaction.
Major Products:
Oxidation: Phosphoric acid derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
N,N’,N’'-Tris(3-pyridinyl)phosphoric triamide has several scientific research applications, including:
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Materials Science: The compound is used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Biological Studies: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as conductivity and magnetism.
Mécanisme D'action
The mechanism of action of N,N’,N’'-Tris(3-pyridinyl)phosphoric triamide involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination can lead to the formation of stable metal complexes with unique properties. The molecular targets and pathways involved depend on the specific metal ion and the application being studied.
Comparaison Avec Des Composés Similaires
N,N’,N’'-Tris(2-pyridinyl)phosphoric triamide: Similar structure but with pyridine rings attached at the 2-position.
N,N’,N’'-Tris(4-pyridinyl)phosphoric triamide: Pyridine rings attached at the 4-position.
Tris(N,N-tetramethylene)phosphoric triamide: Different substituents on the phosphoric triamide core.
Uniqueness: N,N’,N’'-Tris(3-pyridinyl)phosphoric triamide is unique due to the position of the pyridine rings, which can influence its coordination behavior and reactivity. The 3-position attachment allows for different spatial arrangements and interactions compared to the 2- and 4-position analogs.
Propriétés
Formule moléculaire |
C15H15N6OP |
|---|---|
Poids moléculaire |
326.29 g/mol |
Nom IUPAC |
N-bis(pyridin-3-ylamino)phosphorylpyridin-3-amine |
InChI |
InChI=1S/C15H15N6OP/c22-23(19-13-4-1-7-16-10-13,20-14-5-2-8-17-11-14)21-15-6-3-9-18-12-15/h1-12H,(H3,19,20,21,22) |
Clé InChI |
UQXFLVZFHZKYQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)NP(=O)(NC2=CN=CC=C2)NC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine](/img/structure/B11927461.png)





![sodium 2,2',2'',2'''-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate](/img/structure/B11927491.png)



![(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927530.png)
![heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11927534.png)

![[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro(](/img/structure/B11927555.png)
